Octaboron hexadecasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaboron hexadecasulfide is a chemical compound with the formula B8S16. It is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields. The compound consists of eight boron atoms and sixteen sulfur atoms, forming a complex molecular structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octaboron hexadecasulfide typically involves the reaction of boron and sulfur under controlled conditions. One common method is the direct combination of elemental boron and sulfur at high temperatures. This reaction requires precise control of temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as chemical vapor deposition or other high-temperature processes. These methods allow for the large-scale production of the compound with high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Octaboron hexadecasulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique arrangement of boron and sulfur atoms in the molecule .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce boron oxides and sulfur oxides, while reduction reactions may yield boron sulfides with different stoichiometries .
Wissenschaftliche Forschungsanwendungen
Octaboron hexadecasulfide has a wide range of applications in scientific research. In chemistry, it is studied for its unique bonding and structural properties. In biology and medicine, it may be explored for potential therapeutic uses, although specific applications in these fields are still under investigation. In industry, the compound’s properties make it useful in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of octaboron hexadecasulfide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, influencing its behavior in different environments. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to octaboron hexadecasulfide include other boron-sulfur compounds such as diboron tetrakisulfide (B2S4) and tetraboron octasulfide (B4S8). These compounds share some structural similarities but differ in the number of boron and sulfur atoms and their specific arrangements .
Uniqueness: this compound is unique due to its specific molecular structure, which consists of eight boron atoms and sixteen sulfur atoms. This arrangement gives it distinct chemical and physical properties that set it apart from other boron-sulfur compounds .
Eigenschaften
CAS-Nummer |
73825-17-9 |
---|---|
Molekularformel |
B8S16 |
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
2,4,5,7,9,10,12,14,15,17,19,20,21,22,23,24-hexadecathia-1,3,6,8,11,13,16,18-octaborapentacyclo[16.2.1.13,6.18,11.113,16]tetracosane |
InChI |
InChI=1S/B8S16/c9-1-13-3-10-4(20-19-3)15-7-12-8(24-23-7)16-6-11-5(21-22-6)14-2(9)18-17-1 |
InChI-Schlüssel |
HJLBFICKQLTZJR-UHFFFAOYSA-N |
Kanonische SMILES |
B12SB(SB3SB(SB4SB(SB5SB(S1)SS5)SS4)SS3)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.